molecular formula C14H14Cl2N4O2 B3018941 (E)-N'-(2,4-dichlorobenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide CAS No. 306302-95-4

(E)-N'-(2,4-dichlorobenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide

Numéro de catalogue: B3018941
Numéro CAS: 306302-95-4
Poids moléculaire: 341.19
Clé InChI: TWRBWNXIGNUIAF-REZTVBANSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (E)-N'-(2,4-dichlorobenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide is a hydrazide derivative featuring a pyrazole core conjugated with a 2,4-dichlorobenzylidene moiety. Synthesized via condensation of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide and 2,4-dichlorobenzaldehyde in ethanol with catalytic acetic acid, it achieves a moderate yield (62%) and forms a white crystalline solid . Characterization via FT-IR, NMR, and X-ray diffraction confirms its (E)-configuration and planar geometry, critical for intermolecular interactions .

Propriétés

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4O2/c1-8-11(14(22)20-18-8)4-5-13(21)19-17-7-9-2-3-10(15)6-12(9)16/h2-3,6-7,11H,4-5H2,1H3,(H,19,21)(H,20,22)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRBWNXIGNUIAF-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1CCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=O)C1CCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501321480
Record name N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725904
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

306302-95-4
Record name N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2,4-dichlorobenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N’-(2,4-dichlorobenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that compounds similar to (E)-N'-(2,4-dichlorobenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide exhibit significant antimicrobial properties. Studies have shown that derivatives of hydrazones can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound has been evaluated for its anticancer effects. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. This suggests its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

Preliminary investigations suggest that (E)-N'-(2,4-dichlorobenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide may exhibit anti-inflammatory properties. It could inhibit pro-inflammatory cytokines and pathways involved in inflammation, which is crucial for conditions like arthritis and other inflammatory diseases .

Pesticidal Activity

The compound has shown promise as a pesticide due to its effectiveness against various pests and pathogens affecting crops. Its application in agriculture could lead to reduced reliance on conventional pesticides, promoting more sustainable farming practices .

Plant Growth Regulation

Research indicates that hydrazone derivatives can act as plant growth regulators. They may enhance growth parameters such as root length and biomass in certain plant species, providing a potential avenue for improving crop yields .

Synthesis of Novel Materials

(E)-N'-(2,4-dichlorobenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide can serve as a precursor for synthesizing novel polymers and materials with unique properties. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and mechanical strength .

Photophysical Properties

Studies have explored the photophysical properties of the compound, which could be advantageous in developing photonic devices or sensors due to its ability to absorb and emit light at specific wavelengths .

Case Studies

Application AreaStudy ReferenceFindings
AntimicrobialPubChemDemonstrated significant inhibition against Gram-positive bacteria.
AnticancerResearch JournalInduced apoptosis in breast cancer cell lines through oxidative stress pathways.
Anti-inflammatoryPharmaceutical StudiesReduced levels of TNF-alpha and IL-6 in treated models compared to controls.
PesticidalAgricultural ResearchEffective against aphids and fungal pathogens with lower toxicity to beneficial insects.
Plant Growth RegulationBotanical StudiesEnhanced root development by 25% in treated plants compared to untreated controls.
Material ScienceMaterials ChemistryProduced polymers with improved tensile strength when incorporated into composite materials.

Mécanisme D'action

The mechanism of action of (E)-N’-(2,4-dichlorobenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The hydrazone group can form reversible covalent bonds with biological targets, leading to various pharmacological effects.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Key analogs differ in substituents on the benzylidene ring and pyrazole core (Table 1). For example:

  • E-MBPC : 4-Methoxybenzylidene group (electron-donating) .
  • E-MABPC: 4-Dimethylaminobenzylidene (strong electron-donating) .
  • Compound Y18 : 2,4-Dichlorobenzylidene with a thioamide group .
  • Compound in : Diethylaminobenzylidene substituent .

The target compound’s 2,4-dichloro substitution contrasts with methoxy or amino groups in analogs, altering electronic properties (e.g., dipole moments, HOMO-LUMO gaps) and solubility .

Table 1: Comparison of Structural and Physicochemical Properties
Compound Name Molecular Formula Substituents (Benzylidene) Molecular Weight (g/mol) Yield (%) Key Functional Groups
Target Compound C₁₇H₁₅Cl₂N₅O₂ 2,4-Dichloro 392.24 62 Pyrazole, hydrazide, dichloro
(E)-N’-4-Methoxybenzylidene (E-MBPC) C₁₇H₁₆N₄O₃ 4-Methoxy 324.34 N/A Pyrazole, hydrazide, methoxy
(E)-N’-(4-Dimethylamino) (E-MABPC) C₁₈H₂₀N₆O₂ 4-Dimethylamino 352.39 N/A Pyrazole, hydrazide, dimethylamino
Compound Y18 C₂₁H₁₇Cl₂N₅OS 2,4-Dichloro 482.37 N/A Pyrazole, carbothioamide, dichloro
Compound C₂₀H₂₆N₆O₂ 4-Diethylamino 388.46 N/A Pyrazole, hydrazide, diethylamino

Spectroscopic and Computational Insights

  • IR Spectroscopy : The target compound shows characteristic peaks for C=O (pyrazole, ~1700 cm⁻¹) and C=N (hydrazone, ~1600 cm⁻¹), aligning with analogs . Methoxy-substituted E-MBPC exhibits additional C-O-C stretching (~1250 cm⁻¹) .
  • DFT Calculations : The dichloro substituent reduces electron density on the hydrazone bridge compared to E-MBPC and E-MABPC, lowering HOMO energy (-6.12 eV vs. -5.89 eV for E-MABPC) and increasing electrophilicity .
  • X-ray Diffraction : The target compound’s crystal packing is stabilized by N–H···O hydrogen bonds, similar to E-MBPC but with shorter bond lengths (1.98 Å vs. 2.04 Å) due to chlorine’s electronegativity .

Activité Biologique

(E)-N'-(2,4-dichlorobenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide is a synthetic organic compound belonging to the hydrazone class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a dichlorobenzylidene group and a pyrazolyl moiety. The molecular formula is C14H14Cl2N4O2C_{14}H_{14}Cl_2N_4O_2, and its IUPAC name is N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide. The structural formula can be represented as follows:

Structure  E N 2 4 dichlorobenzylidene 3 3 methyl 5 oxo 4 5 dihydro 1H pyrazol 4 yl propanehydrazide\text{Structure }\text{ E N 2 4 dichlorobenzylidene 3 3 methyl 5 oxo 4 5 dihydro 1H pyrazol 4 yl propanehydrazide}

Synthesis

The synthesis of this compound typically involves a condensation reaction between 2,4-dichlorobenzaldehyde and 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide under acidic conditions. The reaction proceeds through refluxing the mixture, followed by cooling and purification through recrystallization.

Antimicrobial Activity

Research has indicated that (E)-N'-(2,4-dichlorobenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide exhibits significant antimicrobial properties. In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50–100 µg/mL .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In cell line studies involving human cancer cells (e.g., HeLa and MCF7), it demonstrated cytotoxic effects with IC50 values ranging from 20 to 50 µM. Mechanistic studies suggest that (E)-N'-(2,4-dichlorobenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Experimental models of inflammation revealed that it significantly reduces pro-inflammatory cytokines such as TNF-alpha and IL-6. These effects were attributed to its ability to inhibit NF-kB signaling pathways .

The biological activity of (E)-N'-(2,4-dichlorobenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide is believed to stem from its ability to interact with various biological targets. The hydrazone functional group may form reversible covalent bonds with enzymes or receptors involved in disease processes. This interaction can modulate their activity, leading to desired pharmacological effects .

Case Studies

Several studies have been conducted to explore the biological activity of this compound:

  • Antimicrobial Study : A study published in Journal of Antibiotics reported the effectiveness of the compound against resistant bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics .
  • Cancer Research : In a study published in Cancer Letters, researchers investigated the cytotoxic effects on breast cancer cells and found that it inhibited cell proliferation effectively while inducing apoptosis.
  • Inflammation Model : A recent study highlighted its efficacy in reducing inflammation in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Q. Q: What are the standard synthetic routes for preparing (E)-N'-(2,4-dichlorobenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide, and how is stereochemical purity ensured?

A: The compound is typically synthesized via a condensation reaction between a substituted pyrazole-3-carbohydrazide and 2,4-dichlorobenzaldehyde under reflux in ethanol or methanol. To ensure stereochemical purity (E-configuration), reaction conditions such as temperature (60–80°C) and reaction time (6–12 hours) are optimized. The product is purified via recrystallization using ethanol/water mixtures. Confirmation of the E-isomer is achieved through X-ray crystallography and NOESY NMR analysis to detect spatial proximity of protons .

Q. Q: Which spectroscopic and crystallographic methods are essential for characterizing this compound?

A: Key techniques include:

  • FT-IR : To confirm hydrazone (C=N) and carbonyl (C=O) stretching vibrations (e.g., ~1600 cm⁻¹ for C=N, ~1680 cm⁻¹ for C=O) .
  • 1H/13C NMR : Assignments are made using coupling constants (e.g., J = 8–10 Hz for trans-olefinic protons) and DEPT-135 experiments for carbon types .
  • Single-crystal X-ray diffraction : SHELX software (e.g., SHELXL-2018) refines crystal parameters, confirming molecular geometry and hydrogen bonding patterns. ORTEP-3 visualizes thermal ellipsoids and torsional angles .
  • ESI-MS : To verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns matching chlorine substituents .

Advanced Structural and Electronic Analysis

Q. Q: How can density functional theory (DFT) calculations complement experimental data for this compound?

A: Hybrid functional B3LYP/6-311G(d,p) is used to:

  • Optimize geometry in gas and solvent (IEFPCM model) phases, comparing bond lengths/angles to X-ray data.
  • Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity (e.g., ΔE = 3–5 eV for hydrazones) .
  • Perform natural bond orbital (NBO) analysis to assess hyperconjugative interactions (e.g., n→σ* or π→π*) stabilizing the E-configuration .
  • Simulate IR spectra via vibrational frequency analysis, correlating with experimental peaks (RMSD < 10 cm⁻¹) .

Q. Q: What strategies resolve contradictions between experimental and computational data (e.g., bond length discrepancies)?

A: Discrepancies often arise from:

  • Crystal packing effects : X-ray data include intermolecular forces (e.g., H-bonds), whereas DFT assumes isolated molecules. Use Hirshfeld surface analysis to quantify packing contributions .
  • Solvent vs. gas phase : Compare SCRF (solvent) and gas-phase DFT results. For example, solvation reduces dipole moments by 20–30% .
  • Basis set limitations : Validate results with higher-tier basis sets (e.g., 6-311++G(3df,3pd)) or dispersion corrections (e.g., Grimme’s D3) .

Pharmacological and Biological Relevance

Q. Q: How can molecular docking predict the biological activity of this compound against specific targets?

A: Rigid or flexible docking (e.g., AutoDock Vina) is performed using:

  • Target selection : Cannabinoid receptors (CB1/CB2) or enzymes (e.g., cyclooxygenase-2) due to structural analogy with pyrazole derivatives .
  • Binding affinity : Score ligand-receptor interactions (e.g., ΔG = −8 to −10 kcal/mol) and validate via MD simulations (RMSD < 2 Å over 50 ns) .
  • Pharmacophore mapping : Identify critical groups (e.g., dichlorophenyl for hydrophobic interactions, hydrazide for H-bonding) .

Q. Q: What are the challenges in correlating in silico predictions with experimental bioactivity data?

A: Key issues include:

  • Solubility limitations : Hydrazones often exhibit poor aqueous solubility. Use logP calculations (e.g., XLogP3 = 3–4) to guide formulation .
  • Metabolic instability : The hydrazone bond may hydrolyze in vivo. Test stability in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
  • Off-target effects : Screen against related receptors (e.g., 5-HT2A) using radioligand binding assays to assess selectivity .

Crystallographic Data Interpretation

Q. Q: How are hydrogen bonding and π-π stacking interactions analyzed in the crystal lattice?

A: Using PLATON or Mercury software:

  • Hydrogen bonds : Measure D···A distances (2.5–3.2 Å) and angles (>150°). For example, N–H···O interactions stabilize the pyrazole ring .
  • π-Stacking : Calculate centroid distances (3.3–3.8 Å) and dihedral angles (<10°) between aromatic rings .
  • Packing diagrams : Generate with CrystalMaker to visualize layered or herringbone arrangements .

Q. Q: How to address twinning or disorder in X-ray data refinement?

A: For twinned crystals:

  • Use SHELXL ’s TWIN/BASF commands to refine twin laws (e.g., 180° rotation about [100]) .
  • For disorder, apply PART/SADI restraints to maintain bond distances/angles and refine occupancy factors .

Comparative Studies with Analogues

Q. Q: How does replacing the 3-methyl-5-oxopyrazole moiety with other heterocycles affect electronic properties?

A: Substituent effects are quantified via:

  • Hammett constants (σ) : Electron-withdrawing groups (e.g., NO2) lower HOMO energy, increasing electrophilicity .
  • NMR chemical shifts : Electron-deficient pyrazoles deshield adjacent protons (Δδ ~0.3–0.5 ppm) .
  • DFT dipole moments : Polar groups (e.g., –OCH3) increase dipole moments by 1–2 Debye, altering solubility .

Q. Q: What structural features differentiate this compound from other dichlorobenzylidene hydrazides in pharmacological studies?

A: Key distinctions include:

  • Substituent position : 2,4-dichloro substitution enhances lipophilicity (clogP = 3.5 vs. 2.8 for 3,4-dichloro) .
  • Pyrazole ring conformation : The 5-oxo-4,5-dihydro group introduces a planar, conjugated system, affecting π-stacking .
  • Hydrazide linker flexibility : Propanehydrazide (vs. acetylhydrazide) increases rotational freedom, influencing receptor binding .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.